molecular formula C14H15NO2 B3155504 4-(3-Ethoxyphenoxy)aniline CAS No. 801989-82-2

4-(3-Ethoxyphenoxy)aniline

Cat. No.: B3155504
CAS No.: 801989-82-2
M. Wt: 229.27 g/mol
InChI Key: BBAMFGKQKILOIP-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It consists of an aniline group attached to a phenoxy group, which is further substituted with an ethoxy group. This compound is primarily used in scientific research and has applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-ethoxyphenol with 4-chloronitrobenzene, followed by the reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amine group.

    Substitution: The phenoxy and ethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, zinc dust with hydrochloric acid, or iron powder with acetic acid.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: this compound from the nitro precursor.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Ethoxyphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenoxy)aniline involves its interaction with various molecular targets. The aniline group can form hydrogen bonds with proteins and enzymes, affecting their function. The phenoxy and ethoxy groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, making the compound valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

  • 4-(3-Methoxyphenoxy)aniline
  • 4-(3-Propoxyphenoxy)aniline
  • 4-(3-Butoxyphenoxy)aniline

Comparison: 4-(3-Ethoxyphenoxy)aniline is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy group provides a balance between hydrophobicity and steric hindrance, making it suitable for a wide range of applications. The differences in the alkoxy groups can influence the compound’s reactivity, solubility, and binding interactions, highlighting the importance of selecting the appropriate derivative for specific research purposes .

Properties

IUPAC Name

4-(3-ethoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-13-4-3-5-14(10-13)17-12-8-6-11(15)7-9-12/h3-10H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAMFGKQKILOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene (Intermediate 3, 4 g) and tin chloride monohydrate (28.8 g, 139 mmol) in ethyl acetate (200 mL) was heated at reflux overnight (15 hours). The reaction mixture was cooled down. It was then diluted with ethyl acetate (50 mL), washed with saturated NaHCO3 (100 mL), brine (100 mL) and dried over sodium sulphate. After evaporation of the volatiles, the residue was purified by an SCX (wash of the column with methanol, adsorption of the compound, wash with methanol (3CV), desorption with 2N methanolic ammonia (3CV)). Evaporation afforded the title compound (2.9 g).
Name
1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene
Quantity
4 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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